- Image-Guided Development of Heterocyclic Sulfoxides as Ligands for Tau Neurofibrillary Tangles: From First-in-Man to Second-Generation Ligands, ACS Omega, 2018, 3(7), 7567-7579

Cas no 91219-90-8 (Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole)

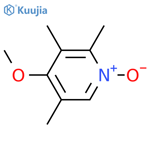

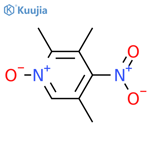

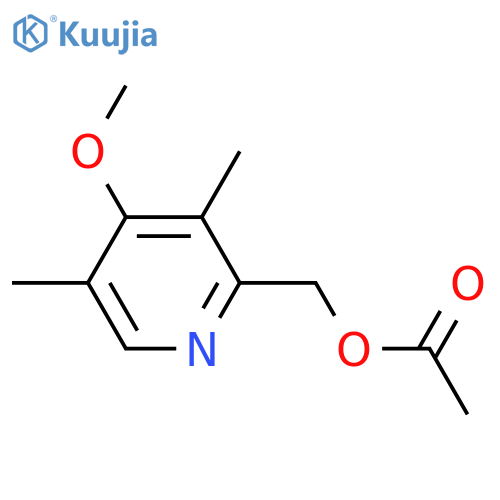

91219-90-8 structure

Nome do Produto:Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole

N.o CAS:91219-90-8

MF:C11H15NO3

MW:209.241703271866

MDL:MFCD03701547

CID:996083

Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole Propriedades químicas e físicas

Nomes e Identificadores

-

- 2-(acetoxymethyl)-4-methoxy-3,5-dimethylpyridine

- (4-methoxy-3,5-dimethylpyridin-2-yl)methyl acetate

- (4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetate

- (4-methoxy-3,5-dimethyl-pyridin-2-yl)methyl acetate

- 2-acetoxymethyl-3,5-dimethyl-4-methoxypyridine

- 2-Pyridinemethanol,4-methoxy-3,5-dimethyl-,acetate (ester)

- 2-Pyridinemethanol, 4-methoxy-3,5-dimethyl-, acetate (ester) (9CI)

- 2-Acetoxymethyl-4-methoxy-3,5-dimethylpyridine

- Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole

-

- MDL: MFCD03701547

- Inchi: 1S/C11H15NO3/c1-7-5-12-10(6-15-9(3)13)8(2)11(7)14-4/h5H,6H2,1-4H3

- Chave InChI: OKIMSBLHXKXTTE-UHFFFAOYSA-N

- SMILES: O=C(C)OCC1C(C)=C(OC)C(C)=CN=1

Propriedades Computadas

- Massa Exacta: 209.10500

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 4

- Contagem de Átomos Pesados: 15

- Contagem de Ligações Rotativas: 4

- Complexidade: 220

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 1.3

- Carga de Superfície: 0

- Contagem de Tautomeros: nothing

Propriedades Experimentais

- Cor/Forma: solid

- Ponto de Fusão: 45.5-49.5 °C(lit.)

- Ponto de Flash: >230 °F

- PSA: 48.42000

- LogP: 1.77010

Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM529244-5g |

(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate |

91219-90-8 | 95% | 5g |

$606 | 2022-03-01 | |

| TRC | D293975-500mg |

Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole |

91219-90-8 | 500mg |

$500.00 | 2023-05-18 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X27405-1g |

(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate |

91219-90-8 | 95% | 1g |

¥2063.0 | 2024-07-18 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M899260-5g |

(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate |

91219-90-8 | ≥95% | 5g |

8,257.50 | 2021-05-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FN808-250mg |

Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole |

91219-90-8 | 95+% | 250mg |

1593CNY | 2021-05-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FN808-1g |

Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole |

91219-90-8 | 95+% | 1g |

2807.0CNY | 2021-07-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1233482-250mg |

(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate |

91219-90-8 | 95% | 250mg |

¥883.00 | 2024-04-25 | |

| Aaron | AR00GUAF-1g |

2-(ACETOXYMETHYL)-4-METHOXY-3,5-DIMETHYLPYRIDINE |

91219-90-8 | 95% | 1g |

$310.00 | 2025-02-11 | |

| 1PlusChem | 1P00GU23-250mg |

2-(ACETOXYMETHYL)-4-METHOXY-3,5-DIMETHYLPYRIDINE |

91219-90-8 | 95% | 250mg |

$96.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1233482-5g |

(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate |

91219-90-8 | 95% | 5g |

¥5780.00 | 2024-04-25 |

Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Acetic anhydride ; 2 h, 100 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, rt

2.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, rt

2.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Sulfuric acid , Nitric acid ; 18 h, 40 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8

2.1 Reagents: Sodium ; rt → 65 °C; 18 h, 65 °C

3.1 rt → 90 °C; 1.5 h, 90 °C

3.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8

2.1 Reagents: Sodium ; rt → 65 °C; 18 h, 65 °C

3.1 rt → 90 °C; 1.5 h, 90 °C

3.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

Referência

- Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, Jingxi Huagong, 2004, 21(1), 67-69

Método de produção 3

Condições de reacção

1.1 Reagents: Acetic anhydride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane

Referência

- Improved preparation of 2-(halomethyl)-3,5-dimethyl-4-methoxypyridine hydrohalides, intermediates for omeprazole, Spain, , ,

Método de produção 4

Condições de reacção

1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt

Referência

- Image-Guided Development of Heterocyclic Sulfoxides as Ligands for Tau Neurofibrillary Tangles: From First-in-Man to Second-Generation Ligands, ACS Omega, 2018, 3(7), 7567-7579

Método de produção 5

Condições de reacção

1.1 Reagents: Sodium hydroxide

2.1 Reagents: Acetic acid Solvents: Methanol , Toluene

2.1 Reagents: Acetic acid Solvents: Methanol , Toluene

Referência

- Simple, convergent synthesis of the piperazine-linked pyridine derivatives: Microwave, sonication and conventional methods, Journal of Pharmacy Research (Gurgaon, 2013, 7(1), 107-112

Método de produção 6

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 2 h, 95 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

2.1 Reagents: Acetic anhydride ; 2 h, 100 °C

2.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, rt

3.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

2.1 Reagents: Acetic anhydride ; 2 h, 100 °C

2.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, rt

3.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt

Referência

- Image-Guided Development of Heterocyclic Sulfoxides as Ligands for Tau Neurofibrillary Tangles: From First-in-Man to Second-Generation Ligands, ACS Omega, 2018, 3(7), 7567-7579

Método de produção 7

Condições de reacção

1.1 Reagents: tert-Butyl hypochlorite Solvents: Ethanol ; rt; 3 h, 75 °C

2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 2 h, 95 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

3.1 Reagents: Acetic anhydride ; 2 h, 100 °C

3.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, rt

4.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt

2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 2 h, 95 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

3.1 Reagents: Acetic anhydride ; 2 h, 100 °C

3.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, rt

4.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt

Referência

- Image-Guided Development of Heterocyclic Sulfoxides as Ligands for Tau Neurofibrillary Tangles: From First-in-Man to Second-Generation Ligands, ACS Omega, 2018, 3(7), 7567-7579

Método de produção 8

Condições de reacção

1.1 rt → 90 °C; 1.5 h, 90 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

Referência

- Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, Jingxi Huagong, 2004, 21(1), 67-69

Método de produção 9

Condições de reacção

Referência

- Preparation of benzimidazolylpyridinium compounds and their pharmaceutical compositions as antiulcer agents, Japan, , ,

Método de produção 10

Condições de reacção

1.1 Reagents: Phosphorus oxychloride ; 3 - 4 h, reflux

2.1 Reagents: Sodium hydroxide

3.1 Reagents: Acetic acid Solvents: Methanol , Toluene

2.1 Reagents: Sodium hydroxide

3.1 Reagents: Acetic acid Solvents: Methanol , Toluene

Referência

- Simple, convergent synthesis of the piperazine-linked pyridine derivatives: Microwave, sonication and conventional methods, Journal of Pharmacy Research (Gurgaon, 2013, 7(1), 107-112

Método de produção 11

Condições de reacção

Referência

- Identification of two main urinary metabolites of [14C]omeprazole in humans, Drug Metabolism and Disposition, 1989, 17(1), 69-76

Método de produção 12

Condições de reacção

1.1 Reagents: Sodium hydroxide

2.1 Reagents: Acetic acid Solvents: Methanol , Toluene

2.1 Reagents: Acetic acid Solvents: Methanol , Toluene

Referência

- Diversified synthesis of novel quinoline and dibenzothiazepine derivatives using known active intermediates, Asian Journal of Chemistry, 2013, 25(14), 7959-7966

Método de produção 13

Condições de reacção

1.1 Reagents: Acetic acid Solvents: Methanol , Toluene

Referência

- Simple, convergent synthesis of the piperazine-linked pyridine derivatives: Microwave, sonication and conventional methods, Journal of Pharmacy Research (Gurgaon, 2013, 7(1), 107-112

Método de produção 14

Condições de reacção

1.1 Reagents: Phosphorus oxychloride ; 3 - 4 h, reflux

2.1 Reagents: Sodium hydroxide

3.1 Reagents: Acetic acid Solvents: Methanol , Toluene

2.1 Reagents: Sodium hydroxide

3.1 Reagents: Acetic acid Solvents: Methanol , Toluene

Referência

- Diversified synthesis of novel quinoline and dibenzothiazepine derivatives using known active intermediates, Asian Journal of Chemistry, 2013, 25(14), 7959-7966

Método de produção 15

Método de produção 16

Condições de reacção

1.1 Reagents: Acetic acid Solvents: Methanol , Toluene

Referência

- Diversified synthesis of novel quinoline and dibenzothiazepine derivatives using known active intermediates, Asian Journal of Chemistry, 2013, 25(14), 7959-7966

Método de produção 17

Condições de reacção

1.1 Reagents: Sodium ; rt → 65 °C; 18 h, 65 °C

2.1 rt → 90 °C; 1.5 h, 90 °C

2.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

2.1 rt → 90 °C; 1.5 h, 90 °C

2.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

Referência

- Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, Jingxi Huagong, 2004, 21(1), 67-69

Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole Raw materials

- 4-chloro-2,3,5-trimethyl-1λ?-pyridin-1-one

- (4-methoxy-3,5-dimethylpyridin-2-yl)methanol

- 2,3,5-Trimethyl-4-nitro-1-oxidopyridin-1-ium

- 2,3,5-Trimethylpyridine N-Oxide

- N-Oxide-2,3,5-trimethyl-4-methoxypyridine

Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole Preparation Products

Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole Literatura Relacionada

-

Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

-

Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347

-

Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335

91219-90-8 (Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole) Produtos relacionados

- 1159977-01-1(6-Acetoxymethyl-4-methoxy-5-methyl-3-pyridylmethanol o-Toluate)

- 2228973-90-6(tert-butyl N-1-(3-chloro-4-hydroxyphenyl)-2-oxoethylcarbamate)

- 1807394-04-2(2-Bromo-3-nitropyridine-4-acrylic acid)

- 1806947-39-6(Ethyl 4-(difluoromethyl)-2-iodo-5-methoxypyridine-3-acetate)

- 2248352-01-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl thieno[2,3-c]pyridine-4-carboxylate)

- 849104-47-8(Dihydro Ketoprofen b-D-Glucuronide (Mixture of Diastereomers))

- 1025509-86-7(N1-ethyl-6-methylbenzene-1,2-diamine)

- 392247-44-8(N-{4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-ylmethyl}-4-methylbenzamide)

- 2228302-70-1(5-{3H-1,2,3triazolo4,5-bpyridin-6-yl}-1,2-oxazole-3-carboxylic acid)

- 1860616-42-7(N-(2,2-dimethylthietan-3-yl)ethane-1-sulfonamide)

Fornecedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:91219-90-8)2-(ACETOXYMETHYL)-4-METHOXY-3,5-DIMETHYLPYRIDINE

Pureza:99.9%

Quantidade:200kg

Preço ($):Inquérito